molecular formula C12H14F3NO B7872875 2-[[4-(Trifluoromethyl)phenoxy]methyl]pyrrolidine

2-[[4-(Trifluoromethyl)phenoxy]methyl]pyrrolidine

Cat. No.: B7872875
M. Wt: 245.24 g/mol
InChI Key: PRQPILYRTPXEJS-UHFFFAOYSA-N
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Description

2-[[4-(Trifluoromethyl)phenoxy]methyl]pyrrolidine is an organic compound that features a trifluoromethyl group attached to a phenoxy moiety, which is further linked to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[4-(Trifluoromethyl)phenoxy]methyl]pyrrolidine typically involves the reaction of 4-(trifluoromethyl)phenol with a suitable pyrrolidine derivative. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-[[4-(Trifluoromethyl)phenoxy]methyl]pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carbonyls.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF or other polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl-containing derivatives, while substitution reactions can introduce various functional groups depending on the nucleophile employed.

Scientific Research Applications

2-[[4-(Trifluoromethyl)phenoxy]methyl]pyrrolidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Explored for its pharmacological properties, including potential use as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the production of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 2-[[4-(Trifluoromethyl)phenoxy]methyl]pyrrolidine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)phenol: A precursor in the synthesis of 2-[[4-(Trifluoromethyl)phenoxy]methyl]pyrrolidine.

    Trifluoromethylbenzene: Another compound featuring the trifluoromethyl group, used in various chemical syntheses.

    Trifluoromethylpyridine: A compound with similar applications in pharmaceuticals and agrochemicals.

Uniqueness

This compound is unique due to its combination of a trifluoromethyl group with a pyrrolidine ring, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile building block in synthetic chemistry and its applicability in various research fields.

Properties

IUPAC Name

2-[[4-(trifluoromethyl)phenoxy]methyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3NO/c13-12(14,15)9-3-5-11(6-4-9)17-8-10-2-1-7-16-10/h3-6,10,16H,1-2,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRQPILYRTPXEJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)COC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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